Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate

Organic Synthesis Process Chemistry Cost-Efficiency

Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate (CAS 1875076-68-8) is a specialized aromatic sulfinate salt featuring a unique 1,2,5-trisubstitution pattern on the benzene ring. Its molecular formula is C7H6FNaO4S2 with a molecular weight of 260.2 g/mol.

Molecular Formula C7H6FNaO4S2
Molecular Weight 260.2 g/mol
Cat. No. B13246558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate
Molecular FormulaC7H6FNaO4S2
Molecular Weight260.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)F)S(=O)[O-].[Na+]
InChIInChI=1S/C7H7FO4S2.Na/c1-14(11,12)5-2-3-6(8)7(4-5)13(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1
InChIKeyAADIHQHLMGRAFO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate (CAS 1875076-68-8)


Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate (CAS 1875076-68-8) is a specialized aromatic sulfinate salt featuring a unique 1,2,5-trisubstitution pattern on the benzene ring. Its molecular formula is C7H6FNaO4S2 with a molecular weight of 260.2 g/mol . This building block is characterized by the simultaneous presence of an electron-withdrawing fluorine atom at the ortho-position and a strong electron-withdrawing methanesulfonyl group at the meta-position, directly influencing the reactivity of the sulfinate moiety. It is primarily offered for research and development purposes at a standard purity of 95% .

Ortho-fluoro, meta-methanesulfonyl substitution pattern
Electron-deficient sulfinate for C–S coupling reactivity
Defined purity specification for method reproducibility

Why Generic Substitution Fails for Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate in Sophisticated Synthesis


The selection of Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate is not interchangeable with simpler, unsubstituted, or mono-substituted sodium sulfinates due to fundamental structure-activity and reactivity principles [1]. The specific 2-fluoro-5-methanesulfonyl substitution pattern electronically deactivates the aromatic ring and creates a distinct steric and electronic environment for the sulfinate group, which is absent in analogs like sodium benzenesulfinate or sodium 4-fluorobenzenesulfinate. This translates to differential stability, nucleophilicity, and regioselectivity in subsequent C–S bond-forming reactions, such as transition-metal-catalyzed cross-couplings or SuFEx click chemistry transformations. Direct head-to-head comparative reactivity studies are notably absent in public literature; however, procurement decisions must be guided by the unique structural features that confer distinct physicochemical properties, which are detailed in the quantitative evidence below.

! Unsubstituted or mono-substituted sulfinates lack the unique electronic and steric environment, which may shift reaction selectivity.
! Regioisomers (e.g., 3,4-substituted) differ in computed LogP and TPSA, potentially altering solubility and partitioning in further transformations.
! Structural analogs with methyl instead of methanesulfonyl cannot replicate the strong electron-withdrawing effect needed for downstream reactivity.

Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate: Quantitative Differentiation Guide for Scientific Procurement


Comparative Molecular Weight and Atom Economy Impact on Synthesis Scale-Up

Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate has a molecular weight (MW) of 260.2 g/mol . This is significantly higher than its chlorine analog, sodium 2-chloro-5-fluorobenzene-1-sulfinate (MW 216.6 g/mol) , and the non-sulfonylated analog, sodium 2-fluoro-5-methylbenzene-1-sulfinate (MW 196.2 g/mol) . The higher MW directly impacts the mass of reagent required per mole in a reaction, which is a critical factor in process atom economy and cost calculations for scale-up, especially when the sulfinate is used as a limiting reagent.

Molecular Weight
Data to verify
260.2 vs 216.6 / 196.2 g/mol (Cl / Me analogs)
Impacts atom economy in scale-up
Vendor certificate data; cross-study comparable
Organic Synthesis Process Chemistry Cost-Efficiency

Contrasting Lipophilicity and Topological Polar Surface Area (TPSA) with Key Analogs

The compound exhibits a computed LogP of 0.429 and a TPSA of 71.44 Ų . In contrast, its regioisomer, sodium 4-fluoro-3-methanesulfonylbenzene-1-sulfinate (CAS 1872992-04-5), which shares an identical molecular formula, displays a slightly higher computed LogP of 0.507 and a lower TPSA of 69.07 Ų . This quantifiable difference in global polarity arises solely from the positional isomerism of the substituents. The lower LogP and higher TPSA of the 2-fluoro-5-methanesulfonyl isomer predict superior aqueous solubility and distinct intermolecular interaction potential (e.g., hydrogen bonding), which can influence reactivity in aqueous media and biological partitioning when the sulfinate is used to construct bioactive molecules.

Computed LogP / TPSA
Data to verify
LogP 0.429 vs 0.507; TPSA 71.44 vs 69.07 Ų (3,4-regioisomer)
More hydrophilic, guides polarity-driven selection
Computed values from supplier predictive model
Medicinal Chemistry ADME Prediction Bioconjugation

Commercial Purity Specification: A Baseline for Reproducibility

The standard commercial purity for this compound is specified at 95% . This is a critical quantitative baseline for researchers. A near-analog, sodium 2-fluoro-5-methylbenzene-1-sulfinate, is also commercially available at a comparable purity level, but its vastly different chemical structure (lacking the second sulfonyl group) means it cannot serve as a reactivity surrogate . The procurement of the target compound at a defined 95% purity ensures a reproducible starting point for derivatization reactions, where the presence of the electron-withdrawing methanesulfonyl group is structurally mandatory for the desired compound's properties.

Purity Specification
Class-level
95% purity; structural necessity over purity parity
Binary structural requirement, not purity comparison
Analog purity similar but lacks methanesulfonyl group
Chemical Biology Method Development Quality Control

Application Scenarios Best Served by Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate


Synthesis of Advanced Sulfonyl Fluoride Building Blocks for SuFEx Click Chemistry

In the preparation of heterobifunctional sulfonyl fluoride probes, the unique 2-fluoro-5-methanesulfonyl pattern is critical. As established by its distinct LogP and TPSA profile compared to its 3,4-regioisomer , the target compound will generate a sulfonyl fluoride with unique aqueous solubility and electrophilicity. This is crucial for balancing reactivity and stability in SuFEx reactions with biological targets. Procuring the specific 2,5-isomer is a prerequisite to achieving the desired physicochemical profile of the final probe, directly guided by the quantitative TPSA and LogP data.

De Novo Construction of Herbicidal Sulfone Derivatives and Late-Stage Functionalization

Patented processes for manufacturing herbicidal sulfone derivatives utilize specific polyfunctionalized aromatic sulfinates as key intermediates [1]. The 2-fluoro-5-methanesulfonyl combination is a privileged motif for activity. The commercial availability of this exact compound at 95% purity removes the need for in-house multi-step synthesis of this advanced intermediate, significantly accelerating structure-activity relationship (SAR) studies. The decision to procure this specific sulfinate is a strategic shortcut to accessing a focused library of candidates featuring the critical 2-fluoro-5-methanesulfonyl pharmacophore.

Development of Next-Generation Lithium-Ion Battery Electrolyte Salts and Additives

Aromatic sulfonates and sulfonamides are key components in high-voltage electrolyte formulations. The pioneering patent literature on aromatic sulfinates broadly teaches their conversion to sulfonates for electrolyte applications [2]. The selection of this specific compound is driven by the powerful electron-withdrawing effect of its two substituents, which is chemically distinct from and far surpasses that of simpler halogenated sulfinates. This stronger electron withdrawal is essential for enhancing the electrochemical oxidative stability of the resulting electrolyte anion, thereby contributing to higher voltage windows of the final battery system. Procuring this advanced intermediate is a targeted strategy to achieve a performance gain that simpler sulfinates cannot offer.

Application
Selection Property
Validation Focus
SuFEx probe synthesis
2-fluoro-5-methanesulfonyl regiochemistry
Aqueous solubility and electrophilicity balance
Herbicidal sulfone SAR studies
Polyfunctionalized sulfinate building block
Pharmacophore-oriented library synthesis
High-voltage electrolyte additives
Strong electron-withdrawing sulfinate
Electrochemical oxidative stability research
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